N'-Hydroxy-2,4-dimethylbenzimidamide
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-hydroxy-2,4-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
IFFWMMRYAJUJOW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/O)/N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Hydroxy-2,4-dimethylbenzimidamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the synthesis of N’-Hydroxy-2,4-dimethylbenzimidamide may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2,4-dimethylbenzimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted benzimidamides.
Scientific Research Applications
N’-Hydroxy-2,4-dimethylbenzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2,4-dimethylbenzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers and Methyl-Substituted Derivatives
- N'-Hydroxy-3,4-dimethylbenzimidamide (CAS: 40312-15-0): This positional isomer substitutes methyl groups at the 3- and 4-positions.
- N-Hydroxy-2-methylbenzimidamide (CAS: 40312-14-9): A mono-methyl derivative with a melting point of 144–148°C.
Methoxy- and Trifluoromethyl-Substituted Analogues
- This contrasts with the electron-donating methyl groups in the target compound, which may favor different reactivity profiles .
- N'-Hydroxy-2,4-bis(trifluoromethyl)benzimidamide (CAS: 1923811-67-9): The strong electron-withdrawing trifluoromethyl groups could enhance resistance to metabolic degradation but reduce solubility in aqueous environments compared to methyl substituents .
Physicochemical Properties
A comparative table of key parameters is provided below:
Biological Activity
N'-Hydroxy-2,4-dimethylbenzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound exhibits biological activity primarily through its interaction with specific biological targets. One of the key mechanisms involves the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype (α7 nAChR). Activation of α7 nAChRs is associated with neuroprotective effects and anti-inflammatory responses. Research indicates that compounds targeting this receptor can ameliorate cognitive impairments related to neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .
Therapeutic Applications
The compound has shown promise in various therapeutic contexts:
- Neurodegenerative Diseases : this compound may help in treating cognitive deficits associated with Alzheimer's and Parkinson's diseases by enhancing cholinergic signaling through α7 nAChR modulation .
- Inflammatory Disorders : Its action on α7 nAChRs also suggests potential applications in managing inflammatory diseases, as activation of these receptors can inhibit pro-inflammatory cytokine release .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. For instance, docking studies have demonstrated its binding affinity to various proteases, indicating potential antiviral properties against conditions like Hepatitis C and SARS-CoV-2 .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in mitigating symptoms of neurodegeneration. Results showed significant improvements in cognitive function and reduced inflammation markers in treated subjects compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N'-Hydroxy-2,4-dimethylbenzimidamide, and how can reaction yields be optimized?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or hydroxylation of precursor nitriles. A validated route involves reacting 2,4-dimethylbenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (70–80°C) for 6–8 hours. Key parameters for yield optimization include:
- Molar ratio: A 1:1.2 ratio of nitrile to hydroxylamine minimizes side reactions.
- Catalysis: Adding catalytic NaHCO₃ (5 mol%) enhances reaction efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with ≥75% purity. Post-synthesis, recrystallization in ethanol improves purity to >95% .
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) identify key protons (e.g., hydroxylamine NH at δ 9.2–9.5 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm).
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 193.1).
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) assesses purity (>98% for analytical standards) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal: Collect aqueous and organic waste separately. Neutralize acidic byproducts before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electron density and frontier molecular orbitals. For example:
- Nucleophilic Sites: The hydroxyimino group (N–OH) shows high electrophilicity (Fukui index f⁻ > 0.15), making it reactive toward alkyl halides.
- Transition States: Simulate reaction pathways (e.g., with methyl iodide) to identify activation energies (ΔG‡ ~25–30 kcal/mol). Validate predictions experimentally via kinetic studies .
Q. What strategies resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO <0.1% v/v).
- Purity Verification: Confirm compound integrity via HPLC and LC-MS before biological testing.
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to compare IC₅₀ values across studies. Adjust for variables like solvent polarity and incubation time .
Q. How do structural modifications at the hydroxy and methyl groups influence the compound’s bioactivity?
Methodological Answer:
- Hydroxy Group: Replacement with methoxy (e.g., N'-methoxy analogs) reduces metal-chelating ability, decreasing antioxidant activity (IC₅₀ increases from 12 μM to 45 μM).
- Methyl Groups: Introducing electron-withdrawing groups (e.g., Cl at 4-position) enhances antiparasitic activity (e.g., EC₅₀ = 1.2 μM against Trypanosoma brucei vs. 8.5 μM for parent compound).
- SAR Studies: Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., parasitic enzyme active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
